molecular formula C16H19BrClNO B13144026 4-(Adamantan-1-ylmethoxy)-5-bromo-2-chloropyridine

4-(Adamantan-1-ylmethoxy)-5-bromo-2-chloropyridine

Cat. No.: B13144026
M. Wt: 356.7 g/mol
InChI Key: FQTSRYVJNLFWTM-UHFFFAOYSA-N
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Description

4-(Adamantan-1-ylmethoxy)-5-bromo-2-chloropyridine is a chemical compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Adamantan-1-ylmethoxy)-5-bromo-2-chloropyridine typically involves the following steps:

    Formation of Adamantan-1-ylmethanol: Adamantane is first converted to adamantan-1-ylmethanol through a hydroxylation reaction.

    Etherification: Adamantan-1-ylmethanol is then reacted with 4-hydroxy-5-bromo-2-chloropyridine under basic conditions to form the desired ether linkage.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and minimize by-products. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(Adamantan-1-ylmethoxy)-5-bromo-2-chloropyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The adamantane moiety can undergo oxidation to form adamantanone derivatives, while reduction reactions can modify the pyridine ring.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine or chlorine atoms.

    Oxidation: Formation of adamantanone derivatives.

    Reduction: Modified pyridine rings with reduced functional groups.

Scientific Research Applications

4-(Adamantan-1-ylmethoxy)-5-bromo-2-chloropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Adamantan-1-ylmethoxy)-5-bromo-2-chloropyridine involves its interaction with specific molecular targets. The adamantane moiety provides a rigid framework that can enhance binding affinity to target proteins or enzymes. The bromine and chlorine atoms can participate in halogen bonding, further stabilizing the interaction with the target. This compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

    4-(Adamantan-1-ylmethoxy)-2-chloropyridine: Lacks the bromine atom, which may affect its reactivity and binding properties.

    4-(Adamantan-1-ylmethoxy)-5-bromo-2-methylpyridine: Contains a methyl group instead of a chlorine atom, which can influence its chemical behavior.

Uniqueness

The adamantane moiety provides additional stability and rigidity, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C16H19BrClNO

Molecular Weight

356.7 g/mol

IUPAC Name

4-(1-adamantylmethoxy)-5-bromo-2-chloropyridine

InChI

InChI=1S/C16H19BrClNO/c17-13-8-19-15(18)4-14(13)20-9-16-5-10-1-11(6-16)3-12(2-10)7-16/h4,8,10-12H,1-3,5-7,9H2

InChI Key

FQTSRYVJNLFWTM-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)COC4=CC(=NC=C4Br)Cl

Origin of Product

United States

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